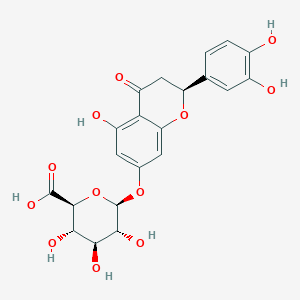

Eriodictyol 7-O-glucuronide

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C21H20O12 |

|---|---|

分子量 |

464.4 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16-,17-,18+,19-,21+/m0/s1 |

InChI 键 |

YSORAXGDTRAEMV-CGXGPNJMSA-N |

SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |

手性 SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |

规范 SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |

产品来源 |

United States |

Foundational & Exploratory

Eriodictyol 7-O-glucuronide: A Comprehensive Technical Guide on Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a flavanone (B1672756) predominantly found in citrus fruits and various medicinal plants, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] In biological systems, eriodictyol is often metabolized into more water-soluble forms, such as glucuronides, to facilitate circulation and excretion.[1] Eriodictyol 7-O-glucuronide is one such metabolite and is also found naturally in a variety of plants. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its analysis, and insights into its role in cellular signaling pathways.

Natural Sources and Abundance of this compound

This compound has been identified in a range of plant species, often alongside its aglycone, eriodictyol, and other flavonoid glycosides. The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the extraction and analytical methods employed. The following table summarizes the quantitative data available on the natural occurrence of this compound.

| Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| Vernonanthura tweedieana | Leaves | 41.40 ± 0.13 mg/g of crude extract | UPLC-PDA | [4][5] |

| Chrysanthemum zawadskii var. latilobum | Whole Plant | Not Quantified | - | [6] |

| Cosmos sulphureus | Flowers | Isolated, but not quantified | - | [7] |

| Crataegus x macrocarpa | Not Specified | Identified, but not quantified | - | [8] |

| Lasiathus japonica | Fruit Skins | Identified, but not quantified | Paper Chromatography | [9] |

It is important to note that while eriodictyol is abundant in citrus fruits like lemons and oranges, the primary glycosidic form reported is eriocitrin (B1671051) (eriodictyol 7-O-rutinoside).[[“]][11][12] The direct quantification of this compound in many of these common dietary sources is not extensively documented in the available literature.

Experimental Protocols

Accurate quantification of this compound from complex plant matrices requires robust and validated analytical methodologies. Below are detailed protocols based on cited literature for the extraction and analysis of this compound.

Protocol 1: Extraction and Quantification of Eriodictyol from Vernonanthura tweedieana Leaves using UPLC-PDA

This protocol is adapted from the methodology described for the quantification of eriodictyol, which can be applied for the analysis of its glucuronide as well.[4][5]

1. Plant Material and Extraction:

- Collect and dry the leaves of Vernonanthura tweedieana.

- Grind the dried leaves into a fine powder.

- Extract the powdered leaves with ethanol (B145695).

- Concentrate the ethanol extract under reduced pressure to obtain the crude extract.

2. UPLC-PDA Analysis:

- Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a Photodiode Array (PDA) detector.

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727).

- Detection Wavelength: Monitor at the maximum absorbance wavelength for eriodictyol and its derivatives (around 287 nm).

- Quantification: Prepare a standard curve using a purified standard of this compound. The concentration in the plant extract is determined by comparing the peak area of the analyte with the standard curve.

3. Method Validation:

- The method should be validated for specificity, linearity, precision (repeatability and intermediate precision), accuracy, and robustness to ensure reliable results.[4][5]

Protocol 2: General Method for Isolation and Identification of Flavonoid Glucuronides

This generalized protocol is based on common phytochemical investigation techniques.

1. Extraction and Fractionation:

- Extract the dried and powdered plant material with methanol.

- Suspend the concentrated methanol extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.[6]

2. Chromatographic Purification:

- Subject the ethyl acetate fraction, which typically contains flavonoids, to column chromatography on silica (B1680970) gel or Sephadex LH-20.

- Elute with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to isolate fractions containing the target compound.

- Further purify the fractions using preparative High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation:

- Identify the purified compound using spectroscopic techniques such as:

- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR to determine the chemical structure.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[13]

Signaling Pathways

While research on the specific signaling pathways of this compound is still emerging, studies on its aglycone, eriodictyol, and the closely related eriodictyol-7-O-glucoside provide valuable insights. Eriodictyol has been shown to modulate several key cellular signaling pathways involved in oxidative stress, inflammation, and cell survival.[1][2][11]

A significant pathway implicated in the protective effects of eriodictyol and its glycosides is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1][11][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Eriodictyol-7-O-glucoside has been demonstrated to be a novel activator of Nrf2.[14] It promotes the nuclear translocation of Nrf2, leading to the activation of downstream genes that offer protection against oxidative stress-induced injury.[1][14] Given the structural similarity, it is plausible that this compound may exert similar effects.

Below is a diagram illustrating the proposed activation of the Nrf2/ARE signaling pathway by an eriodictyol glycoside.

Conclusion

This compound is a naturally occurring flavonoid with potential health benefits. While its presence has been confirmed in several plant species, there is a need for more extensive quantitative analysis across a broader range of natural sources, particularly in common dietary plants. The development and validation of standardized analytical protocols are crucial for accurate quantification and comparison of data across different studies. Further research into the specific signaling pathways modulated by this compound will be instrumental in elucidating its mechanisms of action and evaluating its potential as a therapeutic agent. This guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to advance the understanding and application of this promising compound.

References

- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. foodstruct.com [foodstruct.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

- 11. mdpi.com [mdpi.com]

- 12. New Insights into the Metabolism of the Flavanones Eriocitrin and Hesperidin: A Comparative Human Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | CAS:125535-06-0 | Manufacturer ChemFaces [chemfaces.com]

- 14. Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Eriodictyol 7-O-glucuronide: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Eriodictyol (B191197) 7-O-glucuronide, a significant flavonoid metabolite. The document focuses on presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with its therapeutic potential. For comparative context, data on its aglycone, eriodictyol, and the related compound, eriodictyol 7-O-glucoside, are also included, with clear distinctions made.

Core Biological Activities of Eriodictyol 7-O-glucuronide

This compound has demonstrated a range of biological effects, with the most directly studied activities being in the realms of anti-allergic responses and enzyme inhibition.

This compound (EDG) has been shown to exert anti-allergic effects by modulating key components of the allergic response pathway in human basophilic cells.

Quantitative Data:

| Biological Target | Cell Line | Compound | Concentration (µM) | Observed Effect |

| FcεRI Expression | KU812F human basophilic cells | This compound | 10 | 15.0% reduction |

| 25 | 30.0% reduction | |||

| 50 | 35.3% reduction | |||

| 100 | 45.0% reduction |

Experimental Protocol: Inhibition of FcεRI Expression in KU812F Cells

-

Cell Culture: Human basophilic KU812F cells are cultured in appropriate media and conditions to ensure optimal growth and viability.

-

Treatment: Cells are treated with varying concentrations of this compound (10, 25, 50, and 100 µM) for a specified duration.

-

Flow Cytometry Analysis: Post-treatment, the expression of the FcεRI receptor on the cell surface is quantified using flow cytometry. This involves staining the cells with a fluorescently labeled antibody specific to the α-chain of the FcεRI receptor.

-

Data Analysis: The mean fluorescence intensity, corresponding to the level of FcεRI expression, is measured for each treatment group and compared to an untreated control to determine the percentage reduction.

Signaling Pathway:

The anti-allergic action of this compound is linked to the downregulation of the FcεRI signaling pathway, which is central to the initiation of an allergic response.

This compound has been identified as an inhibitor of rat lens aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

Quantitative Data:

Experimental Protocol: Rat Lens Aldose Reductase Inhibition Assay

-

Enzyme Preparation: Aldose reductase is partially purified from the lenses of rat eyes through a series of homogenization and centrifugation steps.

-

Assay Mixture: The reaction mixture typically contains phosphate (B84403) buffer, NADPH, the enzyme preparation, and the test compound (this compound) at various concentrations.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate, such as DL-glyceraldehyde.

-

Spectrophotometric Measurement: The activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value can then be determined from a dose-response curve.

In Vitro Antioxidant Capacity of Eriodictyol 7-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Eriodictyol (B191197) 7-O-glucuronide, a flavonoid metabolite. The document synthesizes available quantitative data, details the experimental protocols used for its evaluation, and illustrates key mechanisms and workflows.

Quantitative Antioxidant Capacity Data

Eriodictyol 7-O-glucuronide has demonstrated potent antioxidative properties, including free radical scavenging and inhibition of lipid peroxidation.[1][2] The following tables summarize the available quantitative data from key in vitro assays. Note that in some literature, this compound is referred to as Eriodictyol 7-O-β-D glucopyranoside.[1]

Table 1: Free Radical Scavenging and Lipid Peroxidation Inhibition

| Assay Type | Parameter | Value (µmol/L) | Source |

| DPPH Radical Scavenging | IC₅₀ | 108.3 ± 4.2 | [1] |

| Thiobarbituric Acid (TBA) Assay (Liver Homogenate) | IC₅₀ | 85.6 ± 3.7 | [1] |

| Thiobarbituric Acid (TBA) Assay (Kidney Homogenate) | IC₅₀ | 79.4 ± 2.9 | [1] |

IC₅₀ (Half Maximal Inhibitory Concentration) denotes the effective concentration required to scavenge 50% of DPPH radicals or inhibit 50% of lipid peroxidation.[1]

Detailed Experimental Protocols

The evaluation of this compound's antioxidant capacity involves several standardized assays. The methodologies for these key experiments are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[3]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM or as specified) in a suitable solvent like methanol (B129727) or ethanol.[3] This solution should be freshly prepared and protected from light.[3]

-

Prepare various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) in the same solvent.[1]

-

A positive control (e.g., Ascorbic Acid, Trolox) and a solvent-only blank are also prepared.[3]

-

-

Assay Procedure:

-

Data Analysis:

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[1][3]

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100[4]

-

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.[4]

-

Thiobarbituric Acid (TBA) Lipid Peroxidation Assay

This method assesses the extent of lipid peroxidation by measuring malondialdehyde (MDA), a secondary peroxidation product that reacts with TBA to form a pink-colored chromogen.[1]

Protocol:

-

Sample Preparation:

-

Assay Procedure:

-

Induce lipid peroxidation in the tissue homogenate using an initiator like ferrous sulfate (B86663) (FeSO₄).[1]

-

Mix the tissue homogenate with the different concentrations of this compound and the peroxidation initiator.[1]

-

Incubate the mixture (e.g., at 37°C for 30 minutes).[1]

-

Stop the reaction and precipitate proteins by adding reagents like acetic acid and sodium dodecyl sulfate.[1]

-

Add 0.8% TBA solution and incubate the final mixture at high temperature (e.g., 95°C for 60 minutes) to facilitate color development.[1]

-

After cooling, centrifuge the samples to remove any precipitate.[1]

-

-

Data Analysis:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Assay

This assay evaluates the scavenging of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant neutralizes the radical, leading to a reduction in absorbance.[2]

Protocol:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution.[5]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][6]

-

Dilute the ABTS•+ stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

-

Assay Procedure:

-

Prepare various concentrations of the test compound.

-

Add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[6]

-

Incubate for a set time (e.g., 6 minutes) at room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[4]

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP working solution fresh by mixing acetate (B1210297) buffer (300 mmol/L, pH 3.6), TPTZ solution (10 mmol/L in 40 mmol/L HCl), and FeCl₃ solution (20 mmol/L) in a 10:1:1 ratio.[6]

-

Warm the working solution to 37°C before use.

-

-

Assay Procedure:

-

Data Analysis:

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for antioxidant assays and the key signaling pathway implicated in the protective effects of eriodictyol and its glycosides.

Caption: Generalized workflow for a radical scavenging assay.

The antioxidant effects of flavonoids like eriodictyol are not limited to direct radical scavenging; they also involve the activation of cellular defense mechanisms. Eriodictyol-7-O-glucoside, a closely related compound, is known to activate the Nrf2/ARE pathway, a critical regulator of endogenous antioxidant responses.[9][10][11][12]

Caption: Activation of the Nrf2/ARE antioxidant pathway.

Antioxidant capacity assays can be broadly classified based on their underlying chemical reaction mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Caption: Classification of common in vitro antioxidant assays.

References

- 1. Eriodictyol 7-O-β-D glucopyranoside from Coreopsis tinctoria Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:125535-06-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. nrfhh.com [nrfhh.com]

- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 6. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. zen-bio.com [zen-bio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

Eriodictyol 7-O-glucuronide and its Role in Inflammation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eriodictyol (B191197), a flavanone (B1672756) found abundantly in citrus fruits and medicinal plants, is well-documented for its potent anti-inflammatory properties. Upon ingestion, eriodictyol is extensively metabolized, with Eriodictyol 7-O-glucuronide being one of its major metabolites. This technical guide provides an in-depth analysis of the anti-inflammatory activities associated with eriodictyol and clarifies the current understanding of the biological role of its glucuronidated form. While direct evidence for the anti-inflammatory activity of this compound is scarce and points towards metabolic inactivation, the profound effects of the parent compound, eriodictyol, are of significant interest to the scientific community. This paper will detail the mechanisms of action, summarize key quantitative data, and provide standardized experimental protocols relevant to the study of eriodictyol's anti-inflammatory potential.

Introduction: The Activity of Eriodictyol and the Role of its Glucuronide Metabolite

Eriodictyol has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo models. Its therapeutic potential is linked to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. However, like many flavonoids, eriodictyol undergoes rapid and extensive phase II metabolism in the liver and intestines after oral administration. This process, primarily glucuronidation, converts the active aglycone into more water-soluble metabolites for excretion.

Current research suggests that this glucuronidation process leads to a loss of biological activity. A pivotal study on acetaminophen-induced hepatotoxicity revealed that the protective effects of eriodictyol were observed with intravenous but not oral administration, where it is rapidly converted to its glucuronide metabolites. This suggests that this compound is likely an inactive metabolite, and the anti-inflammatory activity observed in vivo may be attributed to the parent eriodictyol before its metabolic conversion. Some studies also propose a possible deconjugation of flavonoid glucuronides back to the active aglycone at inflammation sites.

Therefore, this guide will focus on the well-documented anti-inflammatory properties of the parent compound, eriodictyol, as its activity is the primary driver of the potential therapeutic effects before metabolic inactivation.

Quantitative Analysis of Eriodictyol's Anti-inflammatory Activity

The anti-inflammatory effects of eriodictyol have been quantified in numerous studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage models, which mimic bacterial-induced inflammation. The data presented below summarizes the inhibitory concentrations (IC50) and the extent of inhibition for key inflammatory markers.

| Inflammatory Mediator | Cell Line | Stimulant | Eriodictyol Concentration | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 20 µM | ~100% Inhibition | [1] |

| Nitric Oxide (NO) | Murine Peritoneal Macrophages | - | - | Inhibition Observed | [2] |

| TNF-α | RAW 264.7 | LPS | 10 µM | 56.2% Inhibition | [1] |

| IL-6 | RAW 264.7 | LPS | 25 µM | 63.1% Inhibition (mRNA) | [1] |

| mMIP-2 | RAW 264.7 | LPS | 10 µM | 23.7% Inhibition | [1] |

| COX-2 | RAW 264.7 | LPS | - | 39.6% Inhibition (Protein) | [1] |

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by Eriodictyol.

| Cytokine | Cell Type | Effect of Eriodictyol | Reference |

| IL-6, IL-1β, TNF-α | TNBS-induced rat colons | Significant Reduction | [3] |

| TNF-α, IL-6, IL-1β, IL-8 | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | Significant Reduction | [4] |

| TNF-α, IL-6, IL-1β, MIP-2 | Macrophages (in vitro) | Decreased Expression | [5] |

Table 2: In Vivo and Ex Vivo Effects of Eriodictyol on Inflammatory Cytokines.

Core Signaling Pathways Modulated by Eriodictyol

Eriodictyol exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades. The two primary pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Eriodictyol has been shown to block this activation.[6][7]

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, is another crucial set of signaling proteins that regulate inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. Eriodictyol effectively suppresses the phosphorylation of p38, ERK1/2, and JNK.[1][6]

Experimental Protocols

The following section details a standard methodology for assessing the anti-inflammatory properties of eriodictyol in a common in vitro model.

In Vitro Anti-inflammatory Assay Using LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of eriodictyol on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (B12071052) solution

-

Eriodictyol (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

MTT assay kit for cell viability

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of eriodictyol (e.g., 1, 5, 10, 20, 50 µM) for 1-2 hours. A vehicle control (DMSO) is included.

-

Inflammatory Stimulation: After pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) for 24 hours. A negative control group (no LPS) is also maintained.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected for analysis.

-

Nitric Oxide (NO) Measurement: 50 µL of supernatant is mixed with 50 µL of Griess Reagent. The absorbance is measured at 540 nm. NO concentration is determined using a sodium nitrite (B80452) standard curve.

-

Cytokine Measurement: TNF-α and IL-6 levels in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay: The viability of the remaining cells in the plate is assessed using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory activity of eriodictyol. It effectively suppresses the production of key pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways. While its metabolite, this compound, appears to be an inactive form, the potent activity of the parent aglycone makes it a compelling candidate for further investigation in drug development.

Future research should focus on strategies to enhance the bioavailability of eriodictyol, potentially through the use of glucuronidation inhibitors or novel delivery systems. Furthermore, investigating the potential for deconjugation of this compound at sites of inflammation could reveal a previously overlooked mechanism of action and is a critical area for future studies. A deeper understanding of these metabolic processes is essential for translating the promising in vitro results of eriodictyol into effective therapeutic applications.

References

- 1. Binding model for eriodictyol to Jun-N terminal kinase and its anti-inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eriodictyol attenuates TNBS‐induced ulcerative colitis through repressing TLR4/NF‐kB signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eriodictyol inhibits survival and inflammatory responses and promotes apoptosis in rheumatoid arthritis fibroblast-like synoviocytes through AKT/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eriodictyol, a plant flavonoid, attenuates LPS-induced acute lung injury through its antioxidative and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of eriodictyol in lipopolysaccharide-stimulated raw 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enigmatic Role of Eriodictyol 7-O-glucuronide in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197) 7-O-glucuronide, a flavonoid glycoside found in a variety of plant species, is emerging as a molecule of interest in the intricate world of plant secondary metabolism. While its pharmacological properties in non-plant systems are increasingly studied, its precise functions within the plants themselves are still being unraveled. This technical guide provides a comprehensive overview of the current understanding of eriodictyol 7-O-glucuronide's role in plants, focusing on its biosynthesis, its involvement in plant-environment interactions, and the methodologies employed for its study. This document aims to serve as a foundational resource for researchers in phytochemistry, plant biology, and drug discovery, highlighting the potential of this and similar compounds in agricultural and pharmaceutical applications.

Introduction to Eriodictyol and its Glucuronide

Flavonoids are a diverse class of polyphenolic secondary metabolites that play crucial roles in various plant processes, including pigmentation, growth, reproduction, and defense against biotic and abiotic stresses.[1][2][3] Eriodictyol, a flavanone (B1672756), is a key intermediate in the flavonoid biosynthetic pathway and is known for its potent antioxidant and anti-inflammatory properties.[4] In plants, flavonoids are often glycosylated, a modification that alters their solubility, stability, and biological activity.[2] One such modification is glucuronidation, the attachment of a glucuronic acid moiety, which is catalyzed by UDP-glucuronosyltransferases (UGTs).[5][6][7] this compound is a product of this process and has been identified in plants such as Chrysanthemum zawadskii and Cosmos sulphureus.[8][9] While research has often focused on the health benefits of eriodictyol and its derivatives for humans, understanding their endogenous roles in plants is critical for a complete picture of their biological significance.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is an extension of the well-established phenylpropanoid and flavonoid pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone naringenin. Naringenin is then hydroxylated to form eriodictyol. The final step is the glucuronidation of eriodictyol at the 7-hydroxyl position.

This final conjugation step is catalyzed by a specific UDP-glucuronosyltransferase (UGT). While the precise UGT responsible for the formation of this compound has not been definitively identified in all plant species, research on flavonoid glucuronidation in plants like Medicago truncatula has identified UGTs, such as UGT84F9, that are capable of glucuronidating various flavonoids.[5][6][7] These enzymes utilize UDP-glucuronic acid as a sugar donor to attach the glucuronic acid moiety to the flavonoid aglycone.

Role in Plant Secondary Metabolism

The presence and modification of flavonoids like this compound are integral to a plant's ability to interact with its environment. The roles of these compounds can be broadly categorized into defense against biotic and abiotic stresses.

Interactions with Herbivores and Pathogens

Flavonoids are well-known for their roles in plant defense, acting as deterrents, toxins, or signaling molecules in interactions with herbivores and pathogens.[10][11] The glycosylation state of a flavonoid can significantly impact its defensive properties.

A key study on tea plants (Camellia sinensis) has provided direct insight into the role of this compound in herbivory. Research has shown that the application of a defense-inducing compound led to a decrease in the accumulation of this compound. Furthermore, when this compound was added to an artificial diet, it promoted the growth rate of the herbivorous larvae of Ectropis obliqua. This suggests that, in this specific interaction, this compound may act as a susceptibility factor, potentially being exploited by the herbivore. This finding highlights the complexity of plant-insect interactions, where secondary metabolites do not always confer resistance.

Response to Abiotic Stress

Plants produce a wide array of flavonoids in response to abiotic stresses such as UV radiation, drought, and high temperatures.[12][13][14] These molecules, including their glycosylated forms, can act as potent antioxidants, scavenging reactive oxygen species (ROS) that are generated during stress conditions and cause cellular damage.[12] The glycosylation of flavonoids, including glucuronidation, can enhance their stability and solubility, allowing for their accumulation in the vacuole where they can contribute to cellular homeostasis.[12] While direct evidence for the role of this compound in abiotic stress response is still forthcoming, its structural similarity to other stress-responsive flavonoids suggests a probable role in mitigating oxidative damage.

Quantitative Data

Currently, there is a lack of comprehensive, publicly available quantitative data on the specific concentrations of this compound across different plant species and tissues. The quantification of this compound is often encompassed within broader flavonoid profiling studies. The table below presents a template for how such data could be structured, based on methodologies described in the literature for similar compounds.

| Plant Species | Tissue/Organ | Stress Condition | This compound Concentration (µg/g dry weight) | Reference |

| Chrysanthemum zawadskii | Whole Plant | Not specified | Data not available | [9] |

| Cosmos sulphureus | Flowers | Not specified | Data not available | [8] |

| Camellia sinensis | Leaves | Herbivory | Relative abundance reported | - |

Experimental Protocols

The study of this compound in plants involves a series of established phytochemical techniques. The following sections outline the general methodologies for its extraction, quantification, and functional analysis.

Extraction and Isolation

The extraction of this compound from plant material typically follows standard protocols for polar secondary metabolites.

-

Sample Preparation: Plant tissue (e.g., leaves, flowers) is harvested, flash-frozen in liquid nitrogen, and lyophilized to dryness. The dried tissue is then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with a polar solvent, typically a methanol-water or ethanol-water mixture.[4][15][16] Ultrasound-assisted extraction can be employed to improve efficiency.[4]

-

Fractionation: The crude extract can be further purified by liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to remove non-polar compounds and enrich the flavonoid fraction.

-

Chromatographic Purification: For the isolation of pure this compound, chromatographic techniques are essential. Column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC), is commonly used.[16]

Quantification

Accurate quantification of this compound in plant extracts is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column is standard.[17][18][19]

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with a small percentage of formic or acetic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B), is commonly used for the separation of flavonoids.[18][20]

-

Detection: A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification based on the absorbance at the characteristic wavelength for flavanones (around 280 nm). For higher sensitivity and structural confirmation, Mass Spectrometry (MS) is the preferred detection method (LC-MS).[18][21]

-

Quantification Method: Quantification is performed by creating a calibration curve with an authentic standard of this compound. If a standard is not available, semi-quantification can be done relative to a related compound.

Conclusion and Future Perspectives

This compound is a fascinating, yet understudied, component of plant secondary metabolism. While its biosynthetic origins are rooted in the well-understood flavonoid pathway, its specific roles in planta are only beginning to be elucidated. The available evidence points towards a complex and context-dependent function in plant-herbivore interactions, and its structural characteristics suggest a likely role in abiotic stress tolerance.

For researchers, scientists, and drug development professionals, a deeper understanding of the function of this compound and other flavonoid glucuronides in plants holds significant promise. For agriculture, this knowledge could inform the development of crop varieties with enhanced resistance to pests and environmental stresses. For drug development, understanding the natural roles and modifications of bioactive compounds like eriodictyol can provide valuable insights for the synthesis of novel therapeutic agents. Future research should focus on identifying the specific UGTs responsible for its biosynthesis, quantifying its accumulation in a wider range of plant species and under various stress conditions, and further elucidating its precise mechanisms of action in plant-environment interactions.

References

- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 2. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Flavonoids as Important Molecules of Plant Interactions with the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stress-induced flavonoid biosynthesis and the antioxidant machinery of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Flavonoids in Agriculture: Chemistry and Roles in, Biotic and Abiotic Stress Responses, and Microbial Associations [mdpi.com]

- 15. Isolation and Identification of Flavanone Derivative Eriodictyol from the Methanol Extract of Afzelia africana Bark and Its Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Eriodictyol 7-O-β-D glucopyranoside from Coreopsis tinctoria Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phcogres.com [phcogres.com]

- 18. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 20. HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Whitepaper: The Biosynthesis of Eriodictyol and its Glycosides in Citrus

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eriodictyol (B191197) is a bioactive flavanone (B1672756) found abundantly in Citrus species, recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. Its bioavailability and activity are significantly influenced by glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). This technical guide provides an in-depth exploration of the biosynthesis pathway of eriodictyol in citrus, with a special focus on the enzymatic modification at the 7-hydroxyl position. While the formation of eriodictyol 7-O-glucoside is well-documented in citrus, the direct biosynthesis of eriodictyol 7-O-glucuronide in planta remains less characterized, though it is a key metabolite observed in humans after consumption. This document details the established enzymatic steps, presents available quantitative data, outlines key experimental protocols for studying this pathway, and visualizes the involved processes using standardized diagrams.

Introduction to Citrus Flavonoids

Citrus fruits are a primary dietary source of a class of polyphenols known as flavanones. Among these, eriodictyol ((2S)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxychroman-4-one) is of significant interest due to its potential health benefits. In nature, flavonoids rarely exist as free aglycones; they are typically found conjugated with sugar moieties, forming glycosides. This conjugation, most commonly glucosylation or rhamnosylation in plants, enhances their solubility, stability, and accumulation within the plant cell.

The final glycosylation step is crucial as it dictates the compound's subsequent metabolic fate and bioactivity. While eriodictyol 7-O-glucoside and its rhamnosylated derivatives (e.g., eriocitrin) are the predominant forms in citrus, this compound is a major metabolite identified in human plasma and urine following citrus consumption.[1] Understanding the complete biosynthetic pathway, including the potential for in-planta glucuronidation, is vital for metabolic engineering, drug development, and maximizing the health benefits of citrus-derived compounds.

Core Biosynthesis Pathway of Eriodictyol

The formation of eriodictyol begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into the key precursor, p-Coumaroyl-CoA. This is followed by the flavonoid-specific pathway to yield the flavanone backbone.

2.1. Phenylpropanoid Pathway

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine.

-

Cinnamic Acid to p-Coumaric Acid: Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid.

-

p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A.[2]

2.2. Flavanone Synthesis

-

p-Coumaroyl-CoA to Naringenin (B18129) Chalcone (B49325): Chalcone Synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA.[3]

-

Naringenin Chalcone to Naringenin: The intermediate chalcone is rapidly isomerized to the flavanone naringenin by Chalcone Isomerase (CHI) .[3]

-

Naringenin to Eriodictyol: Naringenin is hydroxylated at the 3' position on the B-ring by Flavanone 3'-Hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase, to produce eriodictyol.[4][5] The gene encoding F3'H has been identified and characterized in several Citrus species.[6][7]

The 7-O-Modification of Eriodictyol

The final step in the biosynthesis of eriodictyol glycosides involves the transfer of a sugar moiety to one of its hydroxyl groups, most commonly the 7-OH position. This reaction is catalyzed by enzymes from the large UDP-glycosyltransferase (UGT) superfamily.

3.1. 7-O-Glucosylation: The Predominant Pathway in Citrus In citrus plants, the primary modification of flavanones like eriodictyol is glucosylation, the attachment of a glucose molecule.[8] This is the initial and essential step for the formation of the more complex and abundant diglycosides (flavanone rutinosides and neohesperidosides) found in the fruit.[9] The reaction is catalyzed by a Flavonoid 7-O-Glucosyltransferase (7GlcT) , which utilizes UDP-glucose as the sugar donor. Several genes encoding these enzymes have been identified and characterized in citrus, including CsUGT76F1 in sweet orange and four novel Cit7GlcTs in pummelo, which have demonstrated activity with eriodictyol as a substrate.[8][10]

3.2. 7-O-Glucuronidation: A Less Characterized Pathway The direct biosynthesis of this compound requires a UDP-glucuronosyltransferase (UGAT) that uses UDP-glucuronic acid (UDP-GlcA) as the sugar donor. While glucuronidation is a major metabolic pathway for flavonoids in mammals, its occurrence in planta is less common but has been documented in species like Medicago truncatula.[11][12] In citrus, the pathway for direct enzymatic glucuronidation of eriodictyol is not well-elucidated. However, plant UGTs are known to be versatile, and the Citrus sinensis genome contains putative UGTs, including some annotated as UDP-glucuronosyltransferases, that could potentially perform this reaction.[13] Further research is required to isolate and characterize a specific citrus UGAT with activity towards eriodictyol.

Quantitative Data Presentation

Quantitative analysis of enzymatic reactions is crucial for understanding pathway efficiency. While kinetic data for the specific glucuronidation of eriodictyol in citrus is not yet available, studies on homologous 7-O-glucosyltransferases provide valuable comparative benchmarks.

Table 1: Enzyme Kinetic Parameters for Citrus Flavanone 7-O-Glucosyltransferases This table summarizes the Michaelis-Menten constants (Km) and catalytic efficiency (kcat) for UGTs from citrus acting on flavanone substrates closely related to eriodictyol. Lower Km values indicate higher enzyme-substrate affinity.

| Enzyme | Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Flavanone 7-O-Glucosyltransferase | Citrus paradisi (Grapefruit) | Naringenin | 62 | Not Reported | |

| Flavanone 7-O-Glucosyltransferase | Citrus paradisi (Grapefruit) | Hesperetin | 124 | Not Reported | |

| CsUGT76F1 | Citrus sinensis (Sweet Orange) | Naringenin | 20.41 | 0.71 | [10][14] |

| CsUGT76F1 | Citrus sinensis (Sweet Orange) | Hesperetin | 15.16 | 0.77 | [10][14] |

Table 2: Concentration of Eriodictyol Glycosides in Select Citrus Juices This table provides an overview of the concentration of eriocitrin (B1671051) (eriodictyol-7-O-rutinoside), a major eriodictyol glycoside, found in commercially relevant citrus juices.

| Citrus Species | Cultivar/Type | Compound | Concentration (mg/100 mL juice) | Reference |

| Citrus limon | Lemon | Eriocitrin | 16.17 | [15] |

| Citrus sinensis | Orange | Eriocitrin | 0.23 - 1.10 | [15] |

Experimental Protocols

Characterizing the enzymes involved in the biosynthesis of this compound requires robust experimental methodologies. Below are detailed protocols for enzyme activity assays.

5.1. Protocol 1: In Vitro UGT Activity Assay via HPLC

This protocol describes the characterization of a purified candidate UGT enzyme by quantifying substrate consumption and product formation using High-Performance Liquid Chromatography (HPLC).

Methodology Details:

-

Reagents & Buffers:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.

-

Substrate Stock: 10 mM Eriodictyol in DMSO.

-

Sugar Donor Stock: 50 mM UDP-Glucuronic Acid (or UDP-Glucose) in water.

-

Enzyme: Purified recombinant citrus UGT (e.g., 10-20 µg per reaction).

-

Termination Solution: HPLC-grade Methanol.

-

-

Reaction Setup (100 µL total volume):

-

Combine buffer, 1 mM UDP-Glucuronic Acid, and 0.2 mM Eriodictyol.

-

Pre-incubate mixture at 35°C for 5 minutes.

-

Initiate the reaction by adding 20 µg of purified UGT enzyme.

-

-

Incubation and Termination:

-

Incubate the reaction at 35°C for 60 minutes.

-

Terminate the reaction by adding 200 µL of ice-cold methanol.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction at 14,000 x g for 10 minutes to precipitate the enzyme.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze 20 µL of the filtrate by reverse-phase HPLC (e.g., C18 column) with a suitable gradient of water and acetonitrile (B52724) (both with 0.1% formic acid).

-

Monitor the elution profile using a PDA detector at 280 nm.

-

-

Data Interpretation:

-

Identify and integrate the peaks corresponding to eriodictyol and the newly formed this compound by comparing retention times with authentic standards.

-

Calculate the amount of product formed using a standard curve to determine enzyme activity (e.g., in pkat/mg protein). Kinetic parameters (Km, Vmax) can be determined by varying the substrate concentration.

-

5.2. Protocol 2: High-Throughput UGT Activity Screening

This protocol utilizes a luminescence-based assay (e.g., Promega UDP-Glo™) that measures the amount of UDP released during the glycosyltransferase reaction, allowing for rapid screening of enzyme activity or inhibitor libraries.[16][17]

Methodology Details:

-

Reaction Setup (in a white, opaque multi-well plate):

-

In each well, set up a 10 µL glycosyltransferase reaction containing buffer, enzyme, eriodictyol, and UDP-glucuronic acid. Include controls (no enzyme, no substrate).

-

-

GT Reaction Incubation:

-

Incubate the plate at the desired temperature (e.g., 37°C) for 30-60 minutes.

-

-

Signal Generation:

-

Equilibrate the plate and the UDP Detection Reagent to room temperature.

-

Add 10 µL of UDP Detection Reagent to each well. This reagent contains an enzyme that converts the UDP product to ATP, and a luciferase/luciferin pair to generate light from the ATP.[16]

-

-

Signal Detection:

-

Incubate at room temperature for 60 minutes to allow the detection reaction to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Interpretation:

-

The amount of light produced (Relative Light Units, RLU) is directly proportional to the concentration of UDP formed.

-

Enzyme activity is determined by comparing the RLU of the reaction wells to a UDP standard curve.[18]

-

Conclusion and Future Directions

The biosynthetic pathway leading to the eriodictyol aglycone in Citrus is well-established, involving a series of defined enzymatic steps from the phenylpropanoid pathway. The subsequent modification of eriodictyol at the 7-hydroxyl position is predominantly characterized as a 7-O-glucosylation, which is the gateway to the formation of various flavanone glycosides abundant in the fruit.

A significant knowledge gap remains concerning the direct in-planta biosynthesis of this compound. While this compound is a known mammalian metabolite of citrus flavanones, its synthesis within the citrus plant itself is hypothetical and requires direct biochemical evidence.

Future research should focus on:

-

Mining the Citrus Genome: Identifying and isolating candidate UDP-glucuronosyltransferase (UGAT) genes.

-

Enzyme Characterization: Heterologous expression of candidate UGATs and subsequent in vitro assays with eriodictyol and UDP-glucuronic acid to confirm enzymatic function and determine kinetic parameters.

-

Metabolomic Analysis: Utilizing advanced mass spectrometry techniques to search for endogenous this compound in various citrus tissues and developmental stages.

Elucidating this potential pathway would not only complete our understanding of flavonoid metabolism in this vital crop but also open new avenues for the biotechnological production of specific, highly bioactive flavonoid glucuronides for the pharmaceutical and nutraceutical industries.

References

- 1. Citrus nutraceutical eriocitrin and its metabolites are partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a molecular docking and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Optimized De Novo Eriodictyol Biosynthesis in Streptomyces albidoflavus Using an Expansion of the Golden Standard Toolkit for Its Use in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular characterization of a flavanone 3-hydroxylase gene from citrus fruit reveals its crucial roles in anthocyanin accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]

- 14. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 15. An Overview of Bioactive Flavonoids from Citrus Fruits | MDPI [mdpi.com]

- 16. worldwide.promega.com [worldwide.promega.com]

- 17. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 18. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

The Pharmacokinetic Profile and Bioavailability of Eriodictyol 7-O-glucuronide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197), a flavanone (B1672756) found in citrus fruits and medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often limited by extensive first-pass metabolism, primarily through glucuronidation, leading to low oral bioavailability of the parent compound. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of Eriodictyol 7-O-glucuronide, the major metabolite of eriodictyol. Understanding the metabolic fate and systemic exposure of this glucuronide is critical for the rational design of eriodictyol-based therapeutics and for elucidating its contribution to the overall pharmacological activity of its parent compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Introduction

Eriodictyol is a flavonoid that undergoes extensive metabolism in the body, with glucuronidation being a primary pathway.[1] This process, catalyzed by uridine-5'-diphospho-glucuronosyltransferase (UGT) enzymes, results in the formation of eriodictyol glucuronides, with this compound being a significant metabolite.[2] The attachment of a glucuronic acid moiety increases the water solubility of eriodictyol, facilitating its excretion.[1] However, this metabolic conversion also significantly alters its physicochemical properties and may impact its biological activity. While the focus has traditionally been on the aglycone, emerging evidence suggests that metabolites, including glucuronides, may possess their own biological activities or can be deconjugated at the target tissue. Therefore, a thorough understanding of the pharmacokinetics of this compound is paramount for a complete assessment of eriodictyol's therapeutic efficacy.

Metabolic Pathway of Eriodictyol

Eriodictyol is metabolized in the liver and intestine by UGT enzymes, leading to the formation of monoglucuronide metabolites.[2] The primary enzymes responsible for the glucuronidation of eriodictyol have been identified as UGT1A1, UGT1A9, UGT1A10, and UGT2B7.[2] The metabolic conversion of eriodictyol to its 7-O-glucuronide is a key determinant of its oral bioavailability.

Metabolic conversion of Eriodictyol to its 7-O-glucuronide.

Pharmacokinetic Parameters

Direct pharmacokinetic data for intravenously or orally administered this compound is limited. However, studies on the parent compound, eriodictyol, and related flavonoid glycosides provide valuable insights into the disposition of this metabolite. Following oral administration of eriodictyol, plasma concentrations of the parent compound are typically low, while its glucuronide metabolites are found at higher concentrations.[2]

The following table summarizes pharmacokinetic parameters for a structurally similar compound, homoeriodictyol-7-O-beta-D-glucopyranoside, after intravenous administration in rats, which can serve as an estimate for the pharmacokinetic behavior of this compound.

| Parameter | Value | Unit |

| AUC (Area Under the Curve) | 16.04 ± 3.19 | µg·h/mL |

| CL (Total Clearance) | 0.85 ± 0.17 | L/kg·h |

| t½α (Distribution Half-life) | 0.06 ± 0.01 | h |

| t½β (Elimination Half-life) | 1.27 ± 0.31 | h |

| Data from a study on homoeriodictyol-7-O-beta-D-glucopyranoside in rats.[3] |

Bioavailability

The oral bioavailability of eriodictyol is generally low due to extensive first-pass metabolism. A study investigating the pharmacokinetics of eriocitrin (B1671051) (eriodictyol-7-O-rutinoside) in rats reported a total bioavailability of less than 1%.[4] After oral administration, eriocitrin is metabolized to eriodictyol and its glucuronidated and methylated derivatives, with homoeriodictyol-7-O-glucuronide being a major metabolite found in tissues.[4]

Co-administration of eriodictyol with an inhibitor of UGT1A enzymes, glycyrrhetinic acid, was shown to increase the relative bioavailability of eriodictyol to 216.84%, highlighting the significant role of glucuronidation in limiting its systemic exposure.[2] This suggests that strategies to inhibit UGT enzymes could potentially enhance the therapeutic efficacy of eriodictyol by increasing the plasma levels of the parent compound.

Experimental Protocols

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a flavonoid glucuronide.

General workflow for in vivo pharmacokinetic studies.

Sample Preparation and Analytical Methodology

Biological Sample Pretreatment: A common method for preparing plasma and tissue samples for analysis involves protein precipitation.[3] Typically, a cold organic solvent, such as acetone (B3395972) or acetonitrile (B52724), is added to the biological matrix to precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.

Chromatographic and Mass Spectrometric Analysis: Quantification of this compound in biological matrices is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[2]

-

HPLC: A reversed-phase C18 column is commonly used for separation. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3]

-

MS/MS: Detection is performed using a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on eriodictyol and its glycosides suggest potential targets. Eriodictyol-7-O-glucoside (E7G) has been shown to be an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1][5] This pathway plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes.

Potential Nrf2/ARE signaling pathway activation.

Conclusion

This compound is a major metabolite of eriodictyol, and its formation significantly influences the pharmacokinetic profile and bioavailability of the parent compound. While the oral bioavailability of eriodictyol is low due to extensive first-pass glucuronidation, its glucuronide metabolites achieve higher systemic concentrations. Future research should focus on elucidating the specific pharmacokinetic parameters of this compound following direct administration and exploring its potential biological activities. A deeper understanding of the interplay between eriodictyol and its metabolites is crucial for the development of effective therapeutic strategies based on this promising natural compound.

References

- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Biodistribution of Eriocitrin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nmppdb.com.ng [nmppdb.com.ng]

Eriodictyol 7-O-Glucuronide: A Comprehensive Technical Guide to its Metabolic Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a flavanone (B1672756) abundant in citrus fruits and various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, the in vivo efficacy and bioavailability of eriodictyol are largely influenced by its extensive metabolism. A primary metabolic pathway is glucuronidation, a phase II detoxification process that enhances the water solubility and facilitates the excretion of xenobiotics and endogenous compounds. This technical guide provides an in-depth exploration of eriodictyol 7-O-glucuronide, a major metabolite of eriodictyol, with a focus on its formation, relevant quantitative data, and detailed experimental protocols for its study.

Data Presentation

Pharmacokinetic Parameters of Eriodictyol and its Metabolites

The pharmacokinetic profile of eriodictyol is characterized by rapid metabolism and elimination. Following oral administration, eriodictyol is extensively converted to its glucuronidated and sulfated derivatives. While specific pharmacokinetic data for this compound is limited, studies on the administration of eriodictyol-rich extracts provide insights into the overall disposition of its metabolites.

| Parameter | Value | Species | Administration | Notes | Reference |

| Total Plasma Metabolites Tmax | 6.0 ± 0.4 h | Human | Oral (Lemon Extract) | Represents the time to reach maximum concentration for all measured flavanone metabolites. | [1][3] |

| Total Plasma Metabolites Cmax | Higher after lemon extract intake compared to orange extract | Human | Oral | Indicates efficient absorption and metabolism of eriodictyol from eriocitrin-rich sources. | [1][3] |

| Total Plasma Metabolites AUC | Higher after lemon extract intake compared to orange extract | Human | Oral | Reflects greater overall exposure to eriodictyol metabolites. | [1][3] |

| Eriodictyol Detection in Plasma | 4 h | Human | Oral | Unconjugated eriodictyol is transiently present in plasma. | [2][4] |

| Eriodictyol Metabolite Half-life | 3 - 3.2 h | Rat | Oral (Eriocitrin) | Refers to the half-life of eriocitrin (B1671051) metabolites in plasma. | [5] |

Enzyme Kinetics of UGT Isoforms in Flavonoid Glucuronidation

| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein) | Reference |

| UGT1A1 | 3,7,4'-Trihydroxyflavone (7-O-glucuronidation) | 1.30 ± 0.56 | - | - | [7] |

| UGT1A9 | Propofol | 25.8 ± 4.47 | 148 ± 7.03 | 5.74 | [8] |

| UGT1A10 | OTS167 | 0.9 ± 0.1 | 42 ± 1 | 47 | [9] |

| UGT2B7 | Zidovudine | 880 ± 50 | 1450 ± 26.06 | 1.65 | [10] |

Experimental Protocols

In Vitro Glucuronidation of Eriodictyol using Human Liver Microsomes

This protocol describes a typical in vitro assay to determine the glucuronidation of eriodictyol by human liver microsomes (HLMs).

1. Materials and Reagents:

-

Eriodictyol

-

Pooled Human Liver Microsomes (HLMs)

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (e.g., another flavonoid not present in the sample)

2. Preparation of Solutions:

-

Eriodictyol Stock Solution: Prepare a 10 mM stock solution of eriodictyol in methanol (B129727) or DMSO.

-

UDPGA Solution: Prepare a 50 mM solution of UDPGA in water.

-

Alamethicin Solution: Prepare a 5 mg/mL solution of alamethicin in ethanol.

-

Internal Standard Stock Solution: Prepare a 1 mM stock solution of the internal standard in methanol.

3. Incubation Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes on ice. For a final volume of 200 µL, add the following in order:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (to a final concentration of 5 mM)

-

HLMs (to a final protein concentration of 0.5 mg/mL)

-

Alamethicin (to a final concentration of 25 µg/mg protein)

-

-

Pre-incubate the mixture for 15 minutes at 37°C to activate the microsomes.

-

Add eriodictyol from the stock solution to achieve the desired final concentrations (e.g., a range from 1 to 100 µM for kinetic studies).

-

Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

-

Incubate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound in a sample from an in vitro metabolism study.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds, followed by a re-equilibration step. For example:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for eriodictyol and this compound.

-

Eriodictyol: m/z 287 → [fragment ions]

-

This compound: m/z 463 → 287

-

Internal Standard: Monitor the specific transition for the chosen internal standard.

-

-

Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for each analyte.

4. Data Analysis:

-

Integrate the peak areas of the MRM transitions for each analyte and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

Caption: Metabolic pathway of eriodictyol to this compound.

Caption: Experimental workflow for the analysis of eriodictyol glucuronidation.

Conclusion

This compound is a significant metabolite of eriodictyol, formed through the action of multiple UGT isoforms in the liver and intestines. Its formation is a key determinant of the bioavailability and systemic exposure of eriodictyol. The in-depth understanding of this metabolic pathway, facilitated by the detailed experimental protocols provided, is crucial for researchers in the fields of pharmacology, toxicology, and drug development. Further studies are warranted to elucidate the specific pharmacokinetic parameters of this compound and the precise enzyme kinetics of the involved UGT isoforms to better predict the in vivo behavior of eriodictyol and its potential for drug-drug interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Pharmacokinetics and Biodistribution of Eriocitrin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three-Dimensional Quantitative Structure-Activity Relationship Studies on UGT1A9-Mediated 3-O-Glucuronidation of Natural Flavonols Using a Pharmacophore-Based Comparative Molecular Field Analysis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Biological Evaluation of Eriodictyol 7-O-glucuronide from Chrysanthemum indicum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Eriodictyol (B191197) 7-O-glucuronide, a flavanone (B1672756) glycoside identified in the flowers of Chrysanthemum indicum. This document details the experimental protocols for its extraction and purification, summarizes its biological activities with quantitative data, and explores its potential therapeutic mechanisms of action, particularly in the context of neuroprotection and aldose reductase inhibition.

Introduction

Chrysanthemum indicum L., a plant with a long history in traditional Chinese medicine, is a rich source of various bioactive compounds, including flavonoids.[1][2] Among these, flavanone glycosides have garnered significant interest for their potential pharmacological activities. Eriodictyol 7-O-glucuronide, a specific flavanone glucuronide, has been successfully isolated from the flowers of this plant.[3][4] This discovery has opened avenues for investigating its therapeutic potential, notably its inhibitory effects on rat lens aldose reductase, suggesting a role in mitigating diabetic complications.[1][3] Furthermore, based on the well-documented neuroprotective effects of its aglycone, eriodictyol, and the related compound eriodictyol 7-O-glucoside, which act via the Nrf2 signaling pathway, it is hypothesized that this compound shares a similar mechanism of action.[5][6][7][8] This guide serves as a comprehensive resource for researchers interested in this promising natural compound.

Experimental Protocols

Isolation of this compound from Chrysanthemum indicum

The following protocol for the isolation of (2S)- and (2R)-eriodictyol 7-O-β-D-glucopyranosiduronic acids is based on the methodology reported by Yoshikawa et al. (2002).[1][3]

2.1.1. Plant Material and Extraction

-

Plant Material: Dried flowers of Chrysanthemum indicum L.

-

Extraction: The dried flowers are pulverized and extracted with methanol (B129727) at room temperature. The methanolic extract is then concentrated under reduced pressure.

2.1.2. Fractionation

-

The concentrated methanolic extract is suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol.

-

The n-butanol-soluble fraction, which contains the glycosidic compounds, is collected and concentrated.

2.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water to yield several sub-fractions.

-

Octadecylsilyl (ODS) Silica Gel Column Chromatography: Fractions containing the target compound are further purified on an ODS silica gel column using a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on an ODS column with a suitable mobile phase, such as methanol-water, to yield the purified this compound diastereomers.

Aldose Reductase Inhibition Assay

The inhibitory activity of this compound against aldose reductase can be determined using a standard enzymatic assay.

-

Enzyme Preparation: Aldose reductase is prepared from rat lenses.

-

Assay Mixture: The reaction mixture contains DL-glyceraldehyde as the substrate, NADPH, and the test compound (this compound) in a phosphate (B84403) buffer.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the test compound. The IC50 value is then determined.

Nrf2 Activation Assay (Predicted Protocol)

Based on studies of the closely related eriodictyol 7-O-glucoside, the following protocol can be adapted to assess the activation of the Nrf2 pathway by this compound in neuronal cells (e.g., SH-SY5Y or PC12 cells).[5][6]

-

Cell Culture and Treatment: Neuronal cells are cultured and treated with various concentrations of this compound for a specified period.

-

Nuclear and Cytoplasmic Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.

-

Western Blot Analysis: Protein concentrations are determined, and equal amounts of protein from the nuclear and cytoplasmic fractions are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against Nrf2 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction), followed by a secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system. An increase in the nuclear Nrf2 level indicates activation of the pathway.

-

Downstream Target Gene Expression: The expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), can be quantified by RT-qPCR or Western blotting to confirm pathway activation.

Data Presentation

Biological Activity of this compound

The following table summarizes the reported quantitative data for the biological activity of this compound isolated from Chrysanthemum indicum.